molecular formula C10H11F3N2S B3109224 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline CAS No. 1708-57-2

5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline

Cat. No.: B3109224
CAS No.: 1708-57-2
M. Wt: 248.27 g/mol
InChI Key: ZBVWIRWWYIMTJJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline (CAS 1708-57-2) is a versatile chemical intermediate belonging to the quinazoline class, a scaffold renowned for its wide spectrum of pharmacological activities . With a molecular formula of C10H11F3N2S and a molecular weight of 248.27 , this compound is of significant interest in medicinal chemistry and agrochemical research. The tetrahydroquinazoline core provides a rigid, bicyclic structure that can be functionally diversified, particularly at the methylthio and trifluoromethyl groups, making it a valuable precursor in organic synthesis . Quinazoline derivatives are extensively investigated as core structures for developing new therapeutic agents, exhibiting documented activities including analgesic, anti-inflammatory, anti-cancer, and antimicrobial effects . Recent research highlights the particular promise of 5,6,7,8-tetrahydroquinazolin derivatives in agrochemistry, where they have demonstrated potent antifungal activity against plant pathogens by targeting sterol 14α-demethylase (CYP51) . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2S/c1-16-9-14-7-5-3-2-4-6(7)8(15-9)10(11,12)13/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWIRWWYIMTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H11F3N2S
  • Molecular Weight : 248.27 g/mol
  • CAS Number : 1708-57-2
  • IUPAC Name : 2-methylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

This compound features a tetrahydroquinazoline core structure, which is known for its versatility in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer activity. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing :
    • The compound was tested against several human cancer cell lines including Huh7-D12 (liver cancer), Caco-2 (colorectal cancer), and MCF-7 (breast cancer).
    • Results demonstrated that it inhibited cell growth significantly, with IC50 values indicating effective cytotoxicity in the micromolar range .
  • Mechanism of Action :
    • The biological activity is attributed to its ability to modulate kinase pathways. Specifically, it has been shown to interact with protein kinases involved in cell proliferation and survival .

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives have been noted for additional biological activities:

  • Antiviral Activity : Some studies suggest potential antiviral effects against specific viruses by disrupting viral replication processes .
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Range (µM)Mechanism of Action
AnticancerHuh7-D12, Caco-2, MCF-71 - 10Kinase inhibition
AntiviralVarious viral strainsNot specifiedDisruption of viral replication
Anti-inflammatoryMacrophage cell linesNot specifiedInhibition of cytokine production

Conclusion and Future Directions

This compound shows substantial promise as a therapeutic agent due to its diverse biological activities. Ongoing research is essential to further elucidate its mechanisms of action and to explore its potential in clinical applications.

Future studies should focus on:

  • Detailed mechanistic studies to understand the pathways affected by this compound.
  • Preclinical models to assess efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound Methylthio C₁₀H₁₁F₃N₃S 248.27 58–59 Enhanced lipophilicity; moderate melting point
2-Chloro-4-(trifluoromethyl)quinazoline Chloro C₉H₈ClF₃N₂ 236.63 56 Higher electrophilicity due to Cl; lower melting point
2-Hydroxy-4-(trifluoromethyl)quinazoline Hydroxy C₉H₇F₃N₂O 216.16 >190 Hydrogen-bonding capacity; higher polarity
2-(N-Phenylamino)-4-(trifluoromethyl)quinazoline N-Phenylamino C₁₅H₁₄F₃N₃ 293.29 N/A Bulky substituent; potential for π-π stacking interactions

Key Observations :

  • Electrophilicity : The chloro derivative (C₉H₈ClF₃N₂) exhibits higher reactivity in nucleophilic substitution reactions compared to the methylthio analogue due to the weaker C–Cl bond .
  • Polarity : Hydroxy-substituted derivatives (e.g., C₉H₇F₃N₂O) show increased water solubility but reduced membrane permeability .
  • Lipophilicity : The methylthio group in the target compound strikes a balance between lipophilicity (LogP ~2.5 estimated) and metabolic stability, making it favorable for drug design .

Modifications in the Tetrahydroquinazoline Core

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 5,6,7,8-Tetrahydro C₁₀H₁₁F₃N₃S 248.27 58–59 Partial saturation reduces aromaticity, enhancing solubility
8-Benzylidene-4-(trifluoromethyl)quinazoline Aromatic core with benzylidene C₁₆H₁₂ClF₃N₂ 324.74 N/A Fully aromatic systems may exhibit stronger π-stacking but lower solubility
6-Oxo-4-(trifluoromethyl)quinazoline Ketone at position 6 C₉H₇F₃N₂O 216.16 >190 Increased hydrogen-bonding capacity; potential for tautomerism

Key Observations :

  • Saturation Effects: Partial saturation in the target compound improves solubility in polar solvents (e.g., DMSO or ethanol) compared to fully aromatic analogues .
  • Benzylidene Derivatives : Compounds like 8-(E)-benzylidene-2-chloro-4-(trifluoromethyl)quinazoline (C₁₆H₁₂ClF₃N₂) show rigid planar structures, which may enhance binding to flat enzymatic pockets but reduce synthetic yields .

Trifluoromethyl Group Positional Isomerism

Compound Name Trifluoromethyl Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound Position 4 C₁₀H₁₁F₃N₃S 248.27 58–59 Optimal electronic effects for bioactivity
3-Trifluoromethylquinazoline Position 3 C₁₀H₁₁F₃N₃S 248.27 N/A Altered electronic distribution; may reduce target affinity

Key Observations :

  • Electronic Effects : The 4-trifluoromethyl group in the target compound stabilizes negative charge density at position 2, facilitating interactions with cationic residues in enzymes .

Q & A

Q. What are the primary synthetic routes for 5,6,7,8-tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline?

The compound is synthesized via multistep reactions starting from substituted quinazoline precursors. Key steps include:

  • Cyclization : Formation of the tetrahydroquinazoline core using reagents like ammonium acetate under reflux conditions .
  • Trifluoromethylation : Introduction of the -CF₃ group via nucleophilic substitution or coupling reactions with trifluoromethylating agents .
  • Methylthio addition : Thiolation using methylthio sources (e.g., CH₃SH or Lawesson’s reagent) at the C2 position .
    Key Data :
  • Molecular formula: C₁₀H₁₁F₃N₂S (MW: 248.27 g/mol) .
  • Melting point: 58–59°C (purified via column chromatography) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments, e.g., δ 2.5 ppm (S–CH₃) and δ 125–130 ppm (CF₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 248.27) .
  • X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable) .

Q. What biological activities have been reported for this compound?

  • Antitumor activity : IC₅₀ values in the µM range against human cancer cell lines (e.g., HepG2, MCF-7) via apoptosis induction .
  • Enzyme inhibition : Moderate activity against kinases (e.g., EGFR) and inflammatory mediators (e.g., COX-2) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, and what are common pitfalls?

Challenges :

  • Low regioselectivity during trifluoromethylation .
  • Byproduct formation during cyclization (e.g., over-oxidation) .
    Solutions :
  • Use of Pd-catalyzed cross-coupling for precise -CF₃ placement .
  • Purification via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

Q. How do structural modifications (e.g., substituent variation) affect its biological activity?

Structure-Activity Relationship (SAR) Insights :

  • C2 substituents : Methylthio (-SCH₃) enhances metabolic stability compared to hydroxyl or amino groups .
  • CF₃ position : Para-substitution on the quinazoline ring improves target binding affinity .
    Example :
SubstituentActivity (IC₅₀, µM)Target
-SCH₃ (this compound)12.5HepG2 cells
-OH>50Inactive

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardized assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., MTT assay) .
  • Batch validation : Confirm compound purity (>95% via HPLC) to exclude impurities affecting activity .
  • Mechanistic studies : Combine in vitro assays with molecular docking to validate target engagement .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

  • Xenograft models : Nude mice implanted with human tumor cells (e.g., HepG2) to assess antitumor efficacy .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability (e.g., oral vs. intravenous) .
    Key Parameters :
  • Dose range: 10–50 mg/kg/day.
  • Toxicity: Monitor liver enzymes (ALT/AST) and body weight .

Q. What are the hypothesized pharmacological mechanisms of action?

  • Kinase inhibition : Competitive binding to ATP pockets in EGFR or VEGFR .
  • Apoptosis induction : Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase-3 activation .
  • Anti-inflammatory effects : Suppression of NF-κB signaling and cytokine release (e.g., IL-6) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Plasma stability assays : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS .
  • Forced degradation : Expose to acidic/basic conditions or oxidative stress (H₂O₂) to identify labile sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline
Reactant of Route 2
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5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline

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